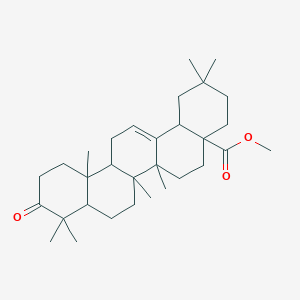![molecular formula C18H21ClN2O2S B239413 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine (CPDP) is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. CPDP belongs to the class of piperazine derivatives and has been extensively studied for its potential therapeutic benefits.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine acts as a serotonin receptor antagonist and a dopamine receptor agonist. This dual action on the central nervous system is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which may explain its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. However, 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
For the study of 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine include investigating its potential therapeutic benefits in neurodegenerative disorders and developing new derivatives with greater therapeutic potential.
Métodos De Síntesis
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be synthesized using various methods, including the reaction of 1-(2-chlorophenyl)piperazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic benefits in various fields of scientific research. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects. 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Furthermore, 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been shown to have anti-inflammatory and antitumor properties.
Propiedades
Nombre del producto |
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C18H21ClN2O2S |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-7-8-16(13-15(14)2)24(22,23)21-11-9-20(10-12-21)18-6-4-3-5-17(18)19/h3-8,13H,9-12H2,1-2H3 |
Clave InChI |
NTSNOIRMJBZWQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)




![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)



![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)


![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)